methyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate

Description

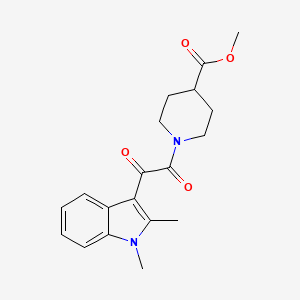

Methyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a synthetic piperidine derivative featuring a methyl ester at the 4-position of the piperidine ring and a 2-(1,2-dimethylindol-3-yl)-2-oxoacetyl substituent at the 1-position. This structural combination suggests applications in medicinal chemistry, particularly in targeting indole-interacting biological systems (e.g., serotonin receptors or kinase enzymes). The methyl ester group may enhance metabolic lability compared to ethyl esters, a common feature in prodrug design .

Properties

IUPAC Name |

methyl 1-[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-12-16(14-6-4-5-7-15(14)20(12)2)17(22)18(23)21-10-8-13(9-11-21)19(24)25-3/h4-7,13H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSNZBVWQNXAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC(CC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring , an indole moiety , and a carboxylate ester group , which contribute to its biological activity. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is crucial for binding interactions, while the piperidine ring enhances molecular stability. The compound may exhibit:

- Enzyme inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.

- Receptor modulation : Altering receptor activities that could influence cellular processes.

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit antitumor properties . For example, related indole derivatives have shown efficacy against solid tumors, particularly colon and lung cancers. A study highlighted the effectiveness of these compounds in inducing apoptosis in cancer cells by modulating proteins such as Bcl-2 and Bax, which are critical in apoptotic pathways .

Antibacterial Effects

The compound's potential antibacterial properties were evaluated through various studies. Compounds with similar structures demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that this compound may also exhibit similar antibacterial effects .

Enzyme Inhibition Studies

This compound has been linked to enzyme inhibition activities. For instance, it may inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and managing urinary tract infections respectively .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

Case Study 1: Antitumor Efficacy

A study investigated the effects of indole derivatives on breast cancer cell lines (MCF7). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through specific signaling pathways involving topoisomerase I inhibition.

Case Study 2: Antibacterial Screening

In another research effort, a series of synthesized piperidine derivatives were tested for antibacterial properties. The results showed that certain derivatives exhibited significant inhibitory effects against multiple bacterial strains, suggesting a promising avenue for developing new antibiotics.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate has the following chemical properties:

- Molecular Formula : C_{12}H_{14}N_{2}O_{3}

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

The structure features an indole moiety, which is known for its diverse biological activities, including anticancer properties.

Antitumor Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit notable antitumor activity. For instance:

- Case Study : A study demonstrated that related indole derivatives showed efficacy against various solid tumors, including colon and lung cancers. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

Indole derivatives have been studied for their antimicrobial properties. Methyl 1-(2-(1,2-dimethyl-1H-indol-3-y)-2-oxoacetyl)piperidine-4-carboxylate may also possess similar activities.

- Case Study : A series of indole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that certain modifications to the indole structure enhanced antimicrobial efficacy .

| Compound | Activity Type | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Indole Derivative A | Antibacterial | 15 mm | |

| Indole Derivative B | Antifungal | 18 mm |

Neurological Applications

Recent studies have suggested that indole-based compounds can influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate ()

- Substituents : Ethyl ester at C4, 2-chloroethyl group at N1.

- Synthetic Use : Intermediate in synthesizing umeclidinium bromide, a bronchodilator. The chloroethyl group facilitates nucleophilic substitution, enabling cyclization to form azabicyclo[2.2.2]octane structures .

- Reactivity : The chlorine atom enhances electrophilicity, promoting further functionalization.

- Solubility : Likely moderate due to the ethyl ester and polar chloroethyl group.

- Pharmacological Relevance : Demonstrates the utility of piperidine esters in drug development, particularly for respiratory therapies.

Methyl 1-((((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-tetrahydrofuran-3-yl)oxy)carbothioyl)piperidine-4-carboxylate ()

- Substituents : Methyl ester at C4, thio-carbamoyl-linked nucleoside analog at N1.

- Synthetic Use : Part of oligonucleotide synthesis, where the piperidine moiety acts as a protecting group or linker. The nucleoside component includes a protected sugar and a uracil analog.

- Reactivity : The thio-carbamoyl group may enhance stability or facilitate selective deprotection.

- Solubility : High polarity due to the nucleoside and hydroxyl groups, suitable for aqueous-phase reactions.

- Pharmacological Relevance : Highlights piperidine esters' versatility in prodrug strategies or nucleotide delivery systems.

Target Compound: Methyl 1-(2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate

- Substituents : Methyl ester at C4, 2-(1,2-dimethylindol-3-yl)-2-oxoacetyl group at N1.

- Synthetic Use : Likely synthesized via acylation of piperidine with an indole-containing oxoacetyl chloride.

- Reactivity : The oxoacetyl ketone may serve as a hydrogen-bond acceptor or site for nucleophilic addition.

- Solubility : Moderate lipophilicity due to the indole’s aromaticity and methyl groups, balancing aqueous and lipid solubility.

- Pharmacological Relevance: Potential CNS or kinase-targeting activity, inferred from indole’s prevalence in bioactive molecules.

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Ester Group Impact : Methyl esters (target compound and ) may confer faster metabolic hydrolysis than ethyl esters (), influencing drug half-life .

- Substituent Diversity : Chloroethyl () and indole-oxoacetyl (target) groups demonstrate piperidine’s adaptability in tuning reactivity and target engagement.

- Pharmacological Potential: The target compound’s indole and ketone motifs align with bioactive molecules, warranting further investigation into receptor binding or enzyme inhibition.

Q & A

Basic: What synthetic strategies are recommended for preparing methyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate?

The synthesis of structurally analogous compounds typically involves multi-step routes combining classical organic reactions with modern reagents. For example, a similar indole-piperidine hybrid ( ) was synthesized via:

Condensation reactions to form the indole core.

Oxoacetyl coupling using activated esters or acyl chlorides.

Piperidine ring functionalization via nucleophilic substitution or reductive amination.

Esterification of the carboxylic acid intermediate.

Key considerations include:

- Purification via column chromatography or recrystallization to isolate intermediates.

- Monitoring reaction progress using TLC or HPLC (e.g., mobile phases with methanol and sodium acetate buffer, as in ).

- Optimizing reaction conditions (e.g., temperature, catalysts) to avoid side reactions like over-alkylation .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., indole NH, piperidine protons, ester carbonyl).

- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

- X-ray crystallography : For unambiguous 3D conformation analysis (e.g., highlights intermolecular interactions in crystal structures of similar compounds).

- HPLC purity assessment : Use buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to resolve impurities .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Refer to Safety Data Sheet (SDS) guidelines for structurally related piperidine derivatives:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact ( ).

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- First aid :

- Spill management : Absorb with inert material and dispose as hazardous waste .

Advanced: How can researchers design experiments to study the reactivity of the oxoacetyl-piperidine moiety?

Adopt a split-plot experimental design ( ) to systematically evaluate reaction variables:

Variable selection :

- Main factors : Solvent polarity, temperature, catalyst type.

- Sub-factors : Reaction time, stoichiometry of nucleophiles (e.g., amines, alcohols).

Kinetic studies : Use in-situ FTIR or NMR to track intermediate formation.

Product analysis : Compare HPLC retention times ( ) and MS/MS fragmentation to identify derivatives.

Statistical validation : Apply ANOVA to assess significance of variable interactions .

Advanced: How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS)?

Contradictions often arise from impurities or isomeric byproducts. Mitigation strategies include:

Cross-validation :

- Repeat NMR under deuterated solvents to exclude solvent peaks.

- Compare HRMS isotopic patterns with theoretical values.

Chromatographic purification : Use preparative HPLC (e.g., ’s methanol-buffer system) to isolate pure fractions for reanalysis.

Advanced techniques :

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray crystallography for definitive structural assignment ( ) .

Advanced: What methodologies are suitable for assessing the compound’s stability under varying conditions?

Design accelerated stability studies inspired by environmental fate analyses ( ):

Stress testing :

- Thermal degradation : Heat samples at 40–80°C and monitor decomposition via HPLC.

- Photolysis : Expose to UV light (254 nm) to assess photostability.

- Hydrolysis : Test in buffers at pH 1–13 to identify labile functional groups (e.g., ester hydrolysis).

Data analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.